

1-Phenylethanethiol threshold in different food matrices

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Compound Focus: 1-Phenylethanethiol

CAS No.: 6263-65-6

Cat. No.: S598779

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Quantitative Data on 1-Phenylethanethiol

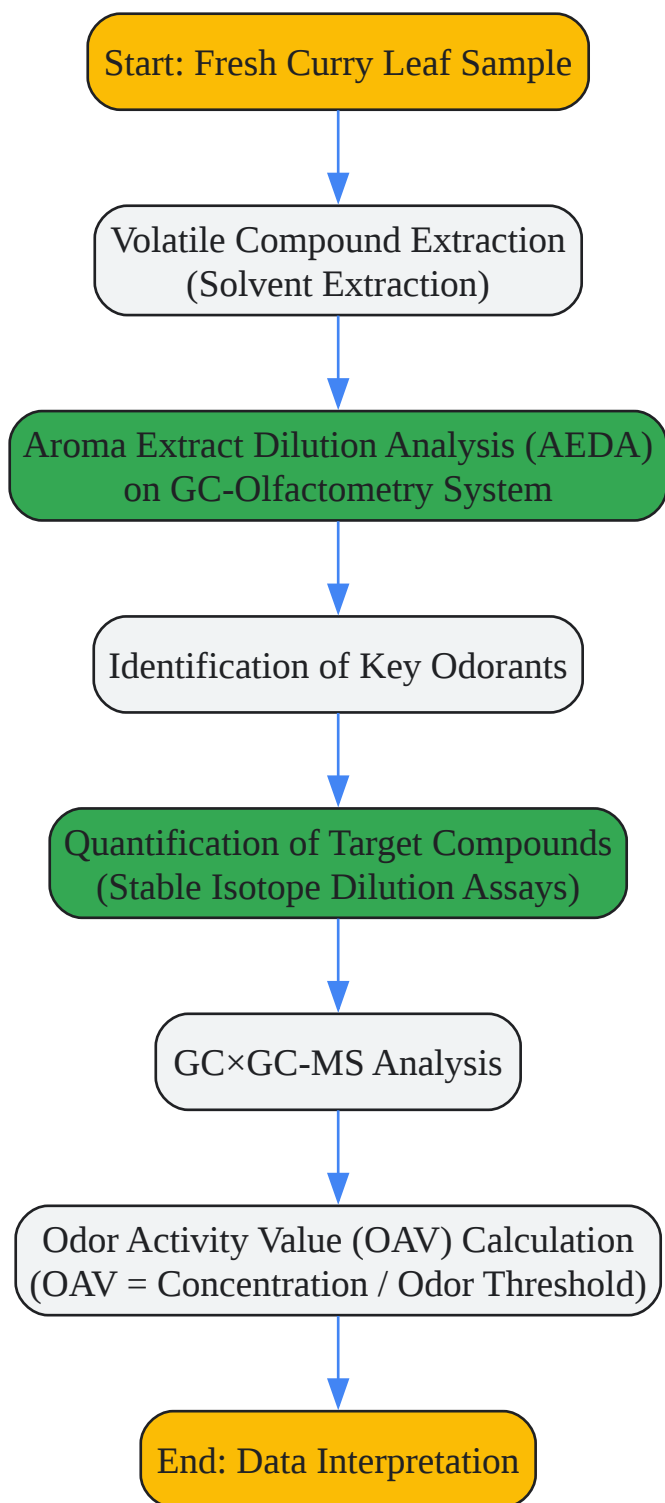
The table below summarizes the key quantitative data available for **1-Phenylethanethiol** from a study on fresh curry leaves (*Bergera koenigii*). The concentrations were quantified using stable isotope dilution assays in combination with comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) [1].

Compound	Concentration in Fresh Curry Leaves (OAV ⁴)	Odor Description	Odor Threshold in Water (OTV)
(1S)-1-Phenylethane-1-thiol	150,000	Sulfury, burnt	0.0004 µg/L (4 × 10 ⁻⁷ mg/L) [1]
(1R)-1-Phenylethane-1-thiol	120,000	Sulfury, burnt	0.0005 µg/L (5 × 10 ⁻⁷ mg/L) [1]

> **Note on OAVs:** The extremely high Odor Activity Values (OAVs) for the two enantiomers confirm their status as the **character impact compounds** responsible for the typical sulfury and burnt aroma of curry leaves [1].

Detailed Experimental Protocol

The identification and quantification of **1-Phenylethanethiol** in curry leaves involved a rigorous multi-step analytical process. The following workflow outlines the key stages from sample preparation to final quantification [1]:



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Key Workflow Stages:

- **Volatile Compound Extraction:** Volatile compounds were isolated from the fresh curry leaves using a solvent-based extraction technique [1].

- **Aroma Extract Dilution Analysis (AEDA):** This technique was used with Gas Chromatography-Olfactometry (GC-O) to screen the extract and pinpoint the most potent odor-active compounds by progressively diluting the sample until no aroma was detected at the GC-O port. 1-Phenylethane-1-thiol was identified as one of the most odor-active volatiles [1].
- **Quantification via Stable Isotope Dilution Assays (SIDA):** The specific concentrations of the target thiols were measured using SIDA. This highly accurate method uses deuterated or carbon-13 labeled analogs of the analyte as an internal standard to correct for losses during sample preparation and analysis [1].
- **High-Resolution Analysis:** The complex extract was analyzed using comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS), which provides superior separation power and sensitivity compared to standard 1D-GC-MS, which is crucial for confirming trace-level compounds like thiols [1].
- **Sensory Contribution Calculation:** The Odor Activity Value (OAV) was calculated for each compound by dividing its concentration by its odor threshold in water. An OAV greater than 1 indicates the compound likely contributes to the aroma [1].

Finding More Information

The provided data is specific to curry leaves. To find odor thresholds in other matrices for a comprehensive guide, I suggest these approaches:

- **Consult Specialized Databases:** Search for **1-Phenylethanethiol** in dedicated flavor and fragrance databases such as **Leffingwell & Associates' Flavor-Base** or **EPA's CompTox Chemicals Dashboard**, which may collate threshold data from older literature.
- **Conduct Targeted Literature Searches:** Use academic databases (Scifinder, Web of Science) with specific queries like "**1-phenylethanethiol** sensory threshold model wine" or "**1-phenylethanethiol** meat flavor" to find studies in other specific food systems.

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References

1. Confirmation of 1 -Phenylethane- 1 -thiol as the Character Impact Aroma...
[pubmed.ncbi.nlm.nih.gov]

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